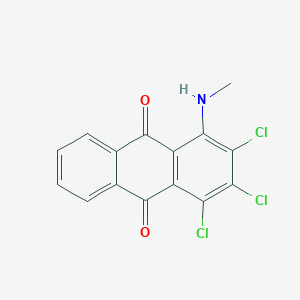
1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features a 9,10-dioxoanthracene core, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-methylaminoanthraquinone followed by chlorination . The reaction typically involves the use of bromine and pyridine, with the mixture being heated for several hours. After cooling, the solid product is filtered and washed to remove any residual reagents .
Industrial Production Methods
Industrial production of anthraquinone derivatives often involves large-scale oxidation of anthracene using chromium (VI) as the oxidant . The Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride is another method used to produce substituted anthraquinones . These methods are scalable and can be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, it can interfere with the function of kinases and other signaling molecules, leading to the disruption of cellular pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-Methylaminoanthraquinone: A precursor in the synthesis of 1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione.
4-Bromo-1-methylaminoanthraquinone: Another derivative used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methylamino group enhances its reactivity and potential as a therapeutic agent .
Properties
IUPAC Name |
1,2,3-trichloro-4-(methylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO2/c1-19-13-9-8(10(16)11(17)12(13)18)14(20)6-4-2-3-5-7(6)15(9)21/h2-5,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIKYLNOHKFKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














